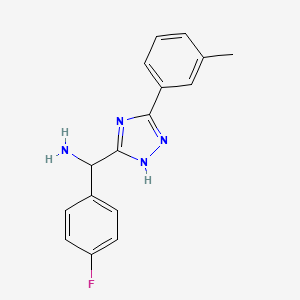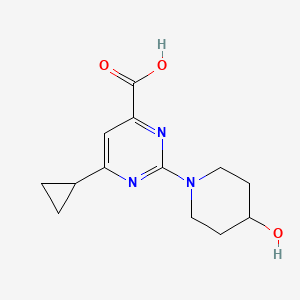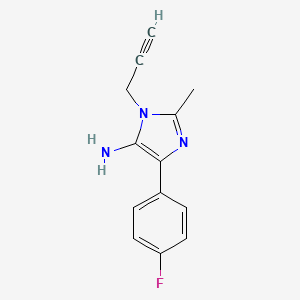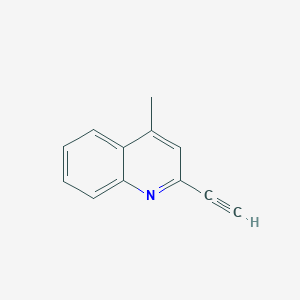
2-Ethynyl-4-methylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethynyl-4-methylquinoline is a derivative of quinoline, an aromatic nitrogen-containing heterocyclic compound. Quinolines are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . The unique structure of this compound, which includes an ethynyl group at the second position and a methyl group at the fourth position, makes it a compound of interest for various scientific research applications.
Métodos De Preparación
The synthesis of 2-Ethynyl-4-methylquinoline can be achieved through various synthetic routes. One common method involves the cyclocondensation of 2-(2-trimethylsilyl)ethynyl) aniline with aromatic aldehydes in the presence of sulfuric acid as a catalyst in methanol solvent . This method is efficient and provides a high yield of the desired product. Industrial production methods often involve transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols to ensure environmentally friendly processes .
Análisis De Reacciones Químicas
2-Ethynyl-4-methylquinoline undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols.
Cyclization: Cyclization reactions can be catalyzed by acids or bases, leading to the formation of various quinoline derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinoline N-oxides, while reduction can yield 2-ethynyl-4-methyl-1,2,3,4-tetrahydroquinoline.
Aplicaciones Científicas De Investigación
2-Ethynyl-4-methylquinoline has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Ethynyl-4-methylquinoline involves its interaction with specific molecular targets and pathways. For example, in antibacterial applications, it may inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV, leading to the stabilization of enzyme-DNA complexes and subsequent bacterial cell death . In anticancer applications, it may interfere with cell division and induce apoptosis in cancer cells.
Comparación Con Compuestos Similares
2-Ethynyl-4-methylquinoline can be compared with other quinoline derivatives such as 2-methylquinoline and 4-methylquinoline. While these compounds share a similar quinoline backbone, the presence of the ethynyl group in this compound imparts unique chemical and biological properties. For instance, the ethynyl group can participate in additional chemical reactions, such as cycloadditions, which are not possible with the other derivatives .
Similar compounds include:
- 2-Methylquinoline
- 4-Methylquinoline
- 2-Phenyl-4-alkoxy quinolines
These compounds have been studied for their various biological activities and synthetic applications, but this compound stands out due to its unique structural features and versatile reactivity .
Propiedades
Fórmula molecular |
C12H9N |
|---|---|
Peso molecular |
167.21 g/mol |
Nombre IUPAC |
2-ethynyl-4-methylquinoline |
InChI |
InChI=1S/C12H9N/c1-3-10-8-9(2)11-6-4-5-7-12(11)13-10/h1,4-8H,2H3 |
Clave InChI |
AWQQMHHWQQTUQR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC2=CC=CC=C12)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-[4-(aminomethyl)triazol-1-yl]acetate](/img/structure/B11802516.png)
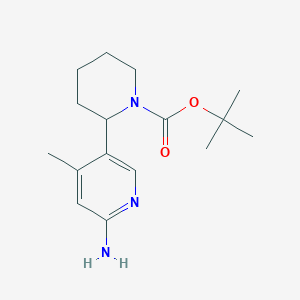

![2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N-methylpropanamide](/img/structure/B11802535.png)




